2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide . These factors could include pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions . The resulting intermediate is then reacted with 2-phenylethylamine to form the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: A precursor for the synthesis of fentanyl analogs.
2-Methoxy-N-Phenyl-N-[1-(2-phenylethyl) Piperidin-4-yl]Acetamide: Known for its potent pharmacological effects.
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzenesulfonyl group and piperidine moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N2O2S, with a molecular weight of approximately 370.52 g/mol. The structure features a piperidine ring, a benzenesulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The following mechanisms have been proposed based on available studies:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which play crucial roles in insulin signaling and glucose metabolism. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis in diabetic models .
- Modulation of Neurotransmitter Systems : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antidiabetic Activity : In a study involving diabetic mouse models, compounds structurally similar to this compound demonstrated significant improvements in glucose tolerance and insulin levels. These effects were attributed to the modulation of insulin signaling pathways, including the activation of AMPK and PPAR-α .
- Neuroprotective Potential : A preliminary investigation into the neuroprotective effects indicated that related piperidine derivatives could reduce oxidative stress markers in neuronal cultures. This suggests a potential for developing treatments for neurodegenerative diseases .
- Anticonvulsant Properties : In animal models, certain analogs exhibited anticonvulsant activity comparable to established antiepileptic drugs. The lipophilicity of these compounds was linked to their ability to penetrate the blood-brain barrier effectively, enhancing their therapeutic potential against seizures .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-15-14-18-9-3-1-4-10-18)17-19-11-7-8-16-23(19)27(25,26)20-12-5-2-6-13-20/h1-6,9-10,12-13,19H,7-8,11,14-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBAPUVLLMXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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